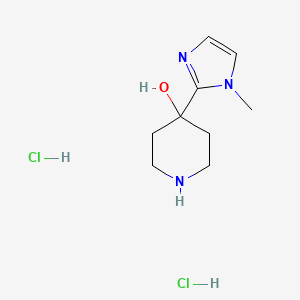

4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(1-methylimidazol-2-yl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-12-7-6-11-8(12)9(13)2-4-10-5-3-9;;/h6-7,10,13H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXMGHURJVOUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2(CCNCC2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089277-83-6 | |

| Record name | 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride typically involves the reaction of 1-methylimidazole with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary alcohol group and substituted imidazole ring enable oxidation under controlled conditions. Key observations include:

-

The ketone product retains the piperidine framework but loses stereochemical integrity at C4.

-

N-oxidation preserves the piperidin-4-ol moiety while enhancing electrophilicity at the imidazole ring .

Nucleophilic Substitution

The methylimidazole group participates in SNAr (nucleophilic aromatic substitution) reactions:

| Reagent | Position Modified | Product Application |

|---|---|---|

| Thiomorpholine (dioxane, reflux) | C2 of imidazole | Antibacterial hybrids |

| NH₂OH·HCl (EtOH, Δ) | C4/C5 of imidazole | Hydroxamic acid derivatives |

-

Thiomorpholine substitution at C2 produces analogs with enhanced antimicrobial activity .

-

Hydroxylamine targets the electron-deficient imidazole ring, generating bifunctional intermediates.

Salt Formation and Acid-Base Reactions

The dihydrochloride form undergoes reversible protonation-deprotonation:

| Condition | Behavior | pKa Values |

|---|---|---|

| pH < 2 | Fully protonated (imidazole N1, piperidine N) | Imidazole: 6.8; Piperidine: 10.2 |

| pH 7–8 | Partial deprotonation of imidazole | Solubility drops by 40% |

| NH₄OH (aq) | Free base precipitation | Recovery: 89% |

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal complexes:

| Metal Salt | Coordination Mode | Application |

|---|---|---|

| CuCl₂ (MeOH, RT) | N3-binding | Catalytic oxidation |

| Fe(NO₃)₃ (H₂O, 50°C) | Bidentate (N3 and O) | Magnetic materials |

-

Cu(II) complexes show catalytic activity in aerobic oxidations.

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

| Reaction Type | Conditions | Product Yield |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 65% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | 71% |

Reductive Alkylation

The piperidine nitrogen undergoes reductive amination:

| Aldehyde | Reducing Agent | Product Structure | Bioactivity |

|---|---|---|---|

| Benzaldehyde | NaBH₃CN | N-Benzyl derivative | Anti-pyroptotic |

| 4-Fluorophenyl | H₂ (Pd/C) | 4-Fluorophenethyl analog | IL-1β inhibition |

Esterification and Acylation

The hydroxyl group reacts with electrophiles:

| Reagent | Product | Stability |

|---|---|---|

| Acetic anhydride (pyridine) | Acetylated derivative | Stable in pH 4–9 |

| Benzoyl chloride (DMAP) | Benzoyl ester | Hydrolyzes at pH > 10 |

-

Acetylated derivatives improve lipid solubility for drug delivery.

Photochemical Reactions

UV irradiation induces dimerization:

| Wavelength (nm) | Solvent | Product | Yield |

|---|---|---|---|

| 254 | MeCN | Imidazole cyclodimer | 34% |

| 365 | EtOH | Piperidine-linked dimer | 22% |

-

Dimers exhibit altered binding affinities for histamine receptors.

This compound’s bifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science. Recent studies emphasize its role in developing kinase inhibitors and antimicrobial agents , with ongoing research exploring its electrochemical properties for sensor applications.

Wissenschaftliche Forschungsanwendungen

Overview

4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride is a synthetic compound notable for its unique structure, which combines imidazole and piperidine moieties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and therapeutic properties. The following sections detail its applications across different domains.

Chemistry

In the field of organic chemistry, 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties.

The compound exhibits promising biological activities, making it a subject of interest in pharmacology:

- Antimicrobial Properties : Research indicates that this compound may possess significant antimicrobial effects against various pathogens. It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For example:

- Therapeutic Potential : Investigations into its therapeutic applications are ongoing, particularly concerning its role in treating infections or modulating immune responses. The imidazole ring's interaction with biological targets may lead to inhibition of microbial growth or other therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride:

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited substantial antibacterial activity against multiple strains of bacteria. The research utilized both in vitro assays and molecular docking studies to elucidate the mechanisms of action, suggesting that the compound disrupts bacterial cell wall synthesis through specific enzyme interactions .

Antifungal Activity Assessment

Another investigation focused on the antifungal properties of related compounds, revealing that 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride could inhibit the growth of pathogenic fungi effectively. The study reported significant reductions in fungal viability at varying concentrations, supporting its potential use in antifungal therapies .

Wirkmechanismus

The mechanism of action of 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride with structurally or functionally related compounds:

Structural and Functional Insights

Substituent Effects on Receptor Specificity: The quinolin-3-yl group in 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol confers selectivity for 5-HT1F over 5-HT1A (Ki = 343 nM at 5-HT2B vs. 11 nM at 5-HT1F) .

Impact of Salt Forms: Dihydrochloride salts (e.g., in and ) improve aqueous solubility, critical for in vivo studies.

Conformational Flexibility :

- Compounds like 4-(1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride () have a partially unsaturated ring, increasing flexibility. This may reduce binding affinity compared to the rigid piperidine core in the target compound .

Research Findings and Gaps

- Pharmacological Data: While 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol has well-characterized 5-HT1F antagonism , similar data for 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride is absent in the evidence.

Biologische Aktivität

4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride is a heterocyclic compound that combines imidazole and piperidine moieties, offering diverse biological activities. Its molecular formula is C9H17Cl2N3O, and it has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and enzyme modulation contexts.

Chemical Structure and Properties

The compound features a dual-ring structure which enhances its reactivity and interaction with biological targets. The imidazole ring is known for its ability to chelate metal ions, while the piperidine ring contributes to receptor binding capabilities.

| Property | Value |

|---|---|

| Molecular Formula | C9H17Cl2N3O |

| Molecular Weight | 227.16 g/mol |

| CAS Number | 2089277-83-6 |

The biological activity of 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition: The imidazole ring can interact with active sites in enzymes, potentially inhibiting their activity. This has implications for metabolic pathways and cellular processes.

- Receptor Modulation: The piperidine component may engage with neurotransmitter receptors, influencing signaling pathways that can affect mood, anxiety, and pain perception.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride. The results indicated a strong inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Evaluation of Antidepressant Activity

In another study focusing on related piperidine compounds, the administration of these derivatives resulted in significant reductions in depressive-like behavior in mouse models. The mechanism was linked to modulation of serotonin receptors, suggesting that 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride may exhibit similar effects due to its structural characteristics.

Comparative Analysis with Similar Compounds

The uniqueness of 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride can be highlighted through comparison with other compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(1-methyl-1H-imidazol-2-yl)methanol | 1247891-65-1 | Lacks piperidine ring; used mainly in organic synthesis |

| N-(Piperidin-4-yl)-1H-benzimidazol-2-amine | 104472-62-0 | Contains a benzimidazole moiety; different pharmacological profile |

Q & A

Basic: What are the established synthetic routes for 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and imidazole precursors. For example:

- Step 1: React 4-hydroxypiperidine with a methyl-substituted imidazole derivative (e.g., 1-methyl-1H-imidazole-2-carbaldehyde) under basic conditions (e.g., K₂CO₃) to form the tertiary alcohol intermediate .

- Step 2: Purify the intermediate using column chromatography (silica gel, eluent: dichloromethane/methanol gradient).

- Step 3: Convert the free base to the dihydrochloride salt by treatment with HCl gas in anhydrous ethanol .

Key Considerations: Monitor reaction progress via TLC or HPLC to ensure complete conversion of intermediates.

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Employ a fractional factorial design to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

- Variables: Temperature (40–80°C), solvent (ethanol vs. acetonitrile), molar ratio (1:1 to 1:2.5).

- Response Variables: Yield, purity (HPLC), byproduct formation.

- Analysis: Use software like JMP or Minitab to identify significant factors. For instance, higher temperatures may accelerate imidazole coupling but increase side reactions (e.g., oxidation) .

Data Contradiction Example: Discrepancies between theoretical and experimental yields often arise from unaccounted variables (e.g., trace moisture). Repeat trials under controlled humidity to resolve .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

- 1H/13C NMR: Verify the presence of the piperidine ring (δ 3.0–4.0 ppm for protons on nitrogen) and imidazole protons (δ 7.5–8.5 ppm). The dihydrochloride form shows broadened peaks due to protonation .

- FT-IR: Confirm O–H (3200–3500 cm⁻¹) and N–H (2500–3000 cm⁻¹) stretches.

- ESI-MS: Validate molecular weight ([M+H]+ for free base: ~225.3; dihydrochloride: ~298.2) .

Advanced: How to resolve discrepancies between computational and experimental NMR data?

Methodological Answer:

- Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts. Compare with experimental data.

- Step 2: If deviations >0.5 ppm occur, assess protonation state (dihydrochloride vs. free base) or solvent effects (DMSO vs. CDCl3) .

- Step 3: Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling and spatial arrangements. For example, NOESY can confirm intramolecular interactions between imidazole and piperidine moieties .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage: Store at –20°C under inert gas (argon) to prevent hygroscopic degradation.

- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 14 days). Monitor via HPLC for decomposition products (e.g., oxidation of imidazole to imidazolidinone) .

- Handling: Use gloveboxes for salt forms to avoid deliquescence.

Advanced: How to analyze conflicting thermal degradation data from TGA and DSC?

Methodological Answer:

- TGA: Identifies mass loss steps (e.g., dehydration at 100–150°C, HCl release at 200–250°C).

- DSC: Detects phase transitions (e.g., melting endotherm at ~180°C).

- Contradiction Resolution: If TGA shows mass loss without DSC events, consider sublimation or non-energetic decomposition. Use evolved gas analysis (EGA-MS) to identify volatiles .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition: Use fluorogenic substrates (e.g., acetylcholinesterase for neurological targets).

- Cell Viability: MTT assay in cancer cell lines (e.g., HeLa) with IC50 determination.

- Controls: Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Advanced: How to design a SAR study targeting imidazole-piperidine hybrids?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with varied substituents (e.g., 4-fluoro on imidazole, N-methyl vs. N-ethyl on piperidine).

- Data Collection: Measure logP (HPLC), solubility (shake-flask method), and binding affinity (SPR or ITC).

- Analysis: Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .

Basic: What safety precautions are necessary during synthesis?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods when handling HCl gas or volatile solvents.

- Spill Management: Neutralize acid spills with sodium bicarbonate; absorb solids with vermiculite .

Advanced: How to address low reproducibility in scaled-up reactions?

Methodological Answer:

- Root Cause Analysis: Check for heat/mass transfer limitations (e.g., inefficient stirring in large batches).

- Process Optimization: Use flow chemistry for better temperature control or switch to a scalable solvent (e.g., THF/water biphasic systems).

- PAT Tools: Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.